

potential off-target effects of SHS4121705

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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

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Technical Support Center: SHS4121705

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SHS4121705**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **SHS4121705**?

A1: **SHS4121705** is a small molecule mitochondrial uncoupler. Its primary mechanism involves the transport of protons across the inner mitochondrial membrane, independent of ATP synthase. This action dissipates the proton motive force, leading to an increase in metabolic rate as the mitochondria attempt to compensate.^{[1][2][3][4]} The hydroxyl moiety of the 6-amino-^{[1][2][4]}oxadiazolo[3,4-b]pyrazin-5-ol core acts as the proton transporter.^{[2][3]}

Q2: Have any off-target effects of **SHS4121705** been reported?

A2: Based on the available literature, specific off-target binding studies for **SHS4121705** have not been detailed. However, in vivo studies in the STAM mouse model of non-alcoholic steatohepatitis (NASH) have provided some safety insights. At a dose of 25 mg/kg/day, **SHS4121705** did not produce changes in body temperature or food intake, which are important safety indicators for mitochondrial uncouplers.^{[2][3][4]} The absence of hyperthermia is a key distinction from classical toxic uncouplers like 2,4-dinitrophenol (DNP).^[4]

Q3: What is the known safety and pharmacokinetic profile of **SHS4121705**?

A3: **SHS4121705** has demonstrated favorable pharmacokinetic properties and a promising safety profile in preclinical studies. It is orally bioavailable and shows significant liver exposure in mice.[2][3] Key parameters are summarized in the table below. Importantly, no adverse effects on core body temperature were observed at doses up to 50 mg/kg in an acute dose setting.[4]

Q4: How does **SHS4121705** differ from its parent compound, BAM15?

A4: **SHS4121705** is a derivative of the BAM15 scaffold.[1] While BAM15 has shown efficacy in obesity models, **SHS4121705** was not effective in these same models.[1] This difference is hypothesized to be related to its lower lipophilicity (cLogP = 4.20 for **SHS4121705** vs. 4.55 for BAM15) and resulting differences in tissue distribution, with **SHS4121705** showing less exposure in white and brown adipose tissues compared to more effective analogs in obesity studies.[1] However, **SHS4121705** did show improved aqueous solubility and pharmacokinetic properties over BAM15.[1]

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed in in vitro experiments.

- Possible Cause 1: Compound Concentration. High concentrations of any mitochondrial uncoupler can lead to excessive mitochondrial stress and subsequent cytotoxicity.
- Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for achieving mitochondrial uncoupling without inducing significant cell death. The reported EC₅₀ in L6 myoblasts is 4.3 μM.[2][3][5] It is advisable to work around this concentration and not exceed it by a large margin initially.
- Possible Cause 2: Cell Type Sensitivity. Different cell lines may exhibit varying sensitivity to mitochondrial uncoupling.
- Troubleshooting Step: If using a cell line other than L6 myoblasts, it is crucial to establish a baseline sensitivity profile. Consider comparing results with a known positive control for mitochondrial uncoupling, such as FCCP, at a concentration known to be non-toxic in your cell line.

Issue 2: Lack of efficacy in an in vivo model of obesity.

- Possible Cause: Pharmacokinetics and Tissue Distribution. **SHS4121705** has been reported to be ineffective in obesity models, likely due to insufficient exposure in key metabolic tissues like white and brown adipose tissue.[\[1\]](#)
- Troubleshooting Step: Verify the tissue distribution of **SHS4121705** in your specific animal model. If the target tissue is not the liver, consider whether **SHS4121705** is the appropriate tool compound. For obesity studies, a more lipophilic analog might be more suitable.[\[1\]](#)

Issue 3: Observing an increase in body temperature in animal studies.

- Possible Cause: Overdosing or Species-Specific Sensitivity. While **SHS4121705** did not affect body temperature in mice at doses up to 50 mg/kg, this may not hold true for all species or at higher doses.[\[4\]](#) An increase in body temperature is a known risk for potent mitochondrial uncouplers.
- Troubleshooting Step: Immediately reduce the dose. Perform a dose-escalation study to find the maximum tolerated dose in your specific model. Monitor core body temperature closely using a rectal probe or other appropriate methods. Ensure the vehicle used for administration is not contributing to the observed effect.

Data Presentation

Table 1: In Vitro and In Vivo Pharmacological Parameters of **SHS4121705**

Parameter	Value	Species/Cell Line	Reference
EC50 (Oxygen Consumption Rate)	4.3 μ M	L6 Myoblasts	[2][3][5]
Maximum Plasma Concentration (Cmax)	~81 μ M	Mouse	[1][4]
Half-Life (t1/2)	5.7 hours	Mouse	[1][4]
Oral Dose (in vivo efficacy study)	25 mg/kg/day	STAM Mouse	[2][3]
Oral Dose (pharmacokinetic study)	10 mg/kg	Mouse	[4]
Effect on Core Body Temperature	No effect up to 50 mg/kg (acute dose)	Mouse	[4]
Effect on Food Intake	No effect at 25 mg/kg/day	STAM Mouse	[2][3]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Oxygen Consumption Rate (OCR) Assay

- Cell Culture: Plate L6 myoblasts in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
- Compound Preparation: Prepare a stock solution of **SHS4121705** in DMSO. On the day of the assay, prepare serial dilutions in Seahorse XF Calibrant medium to achieve the desired final concentrations. Also prepare solutions of other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
- Assay Execution:
 - Replace the cell culture medium with the **SHS4121705**-containing medium.

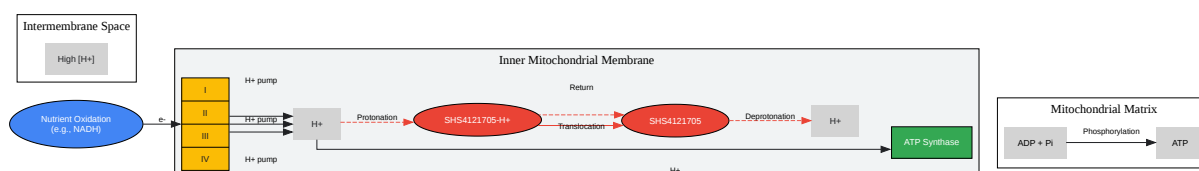
- Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for calibration and execution of the mitochondrial stress test.
- Inject the serially diluted **SHS4121705** to determine the dose-response for OCR.
- Data Analysis: Calculate the basal OCR and the OCR after the addition of **SHS4121705**. The EC50 is determined by plotting the OCR against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Efficacy Study in the STAM Mouse Model of NASH

- Animal Model: Utilize male C57BL/6J mice. Induce the STAM model by a single subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.
- Dosing: At 6 weeks of age, begin daily oral administration of **SHS4121705** (e.g., 25 mg/kg) or vehicle control.
- Monitoring: Monitor body weight and food intake weekly. At the end of the study period (e.g., 9 weeks of age), collect blood and liver tissue.
- Endpoint Analysis:
 - Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and other liver function markers.
 - Liver Analysis:
 - Measure liver triglyceride levels.
 - Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to determine the NAFLD Activity Score (NAS).
 - Perform Sirius Red staining to assess the degree of fibrosis.

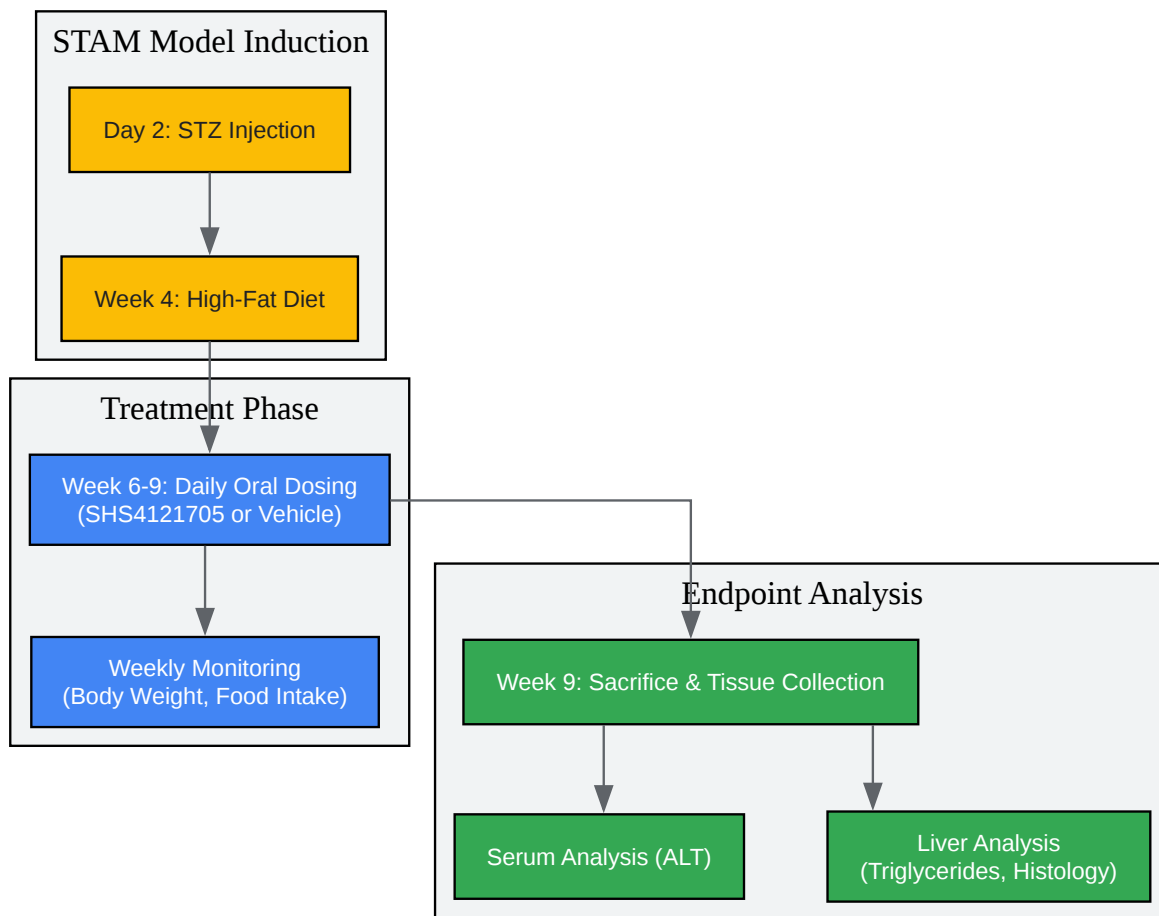
- Statistical Analysis: Compare the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations



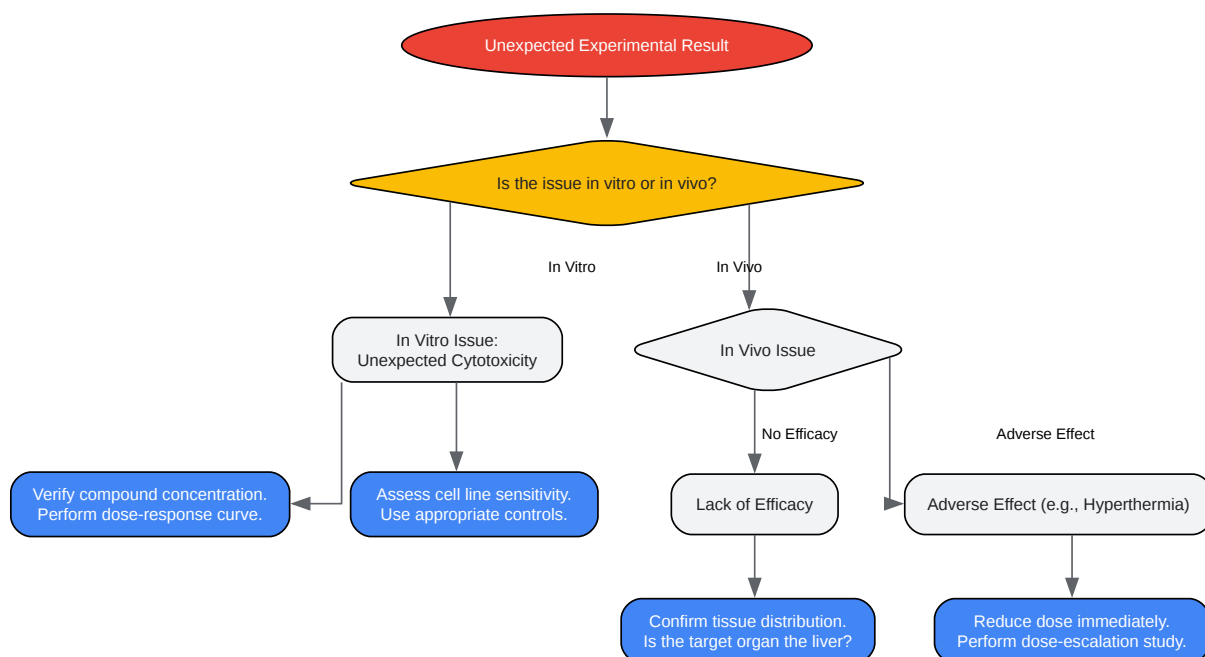
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Caption: Mechanism of mitochondrial uncoupling by **SHS4121705**.



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Caption: Workflow for in vivo efficacy testing in the STAM mouse model.



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Caption: Troubleshooting flowchart for unexpected experimental results.

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